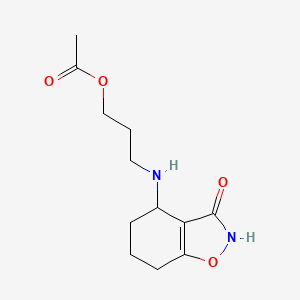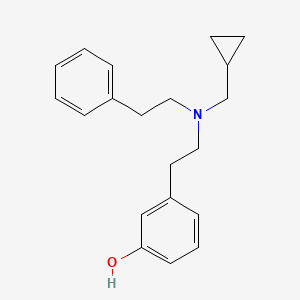![molecular formula C19H17N3O2S B10773478 13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773478.png)
13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “PMID22266036C9a” is a synthetic organic molecule. It is known for its activity as an antagonist at metabotropic glutamate receptors, specifically targeting the metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5 in both human and rat models . This compound has been studied for its potential therapeutic applications in various neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID22266036C9a” involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor molecule to form the tricyclic core.
Functional group modifications: Introduction of functional groups such as dimethylamino and methoxy groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of “PMID22266036C9a” would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Automation: Implementing automated systems for reaction monitoring and control to improve efficiency.
Quality control: Rigorous testing of the final product to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“PMID22266036C9a” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides under conditions like heating or using catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a tool compound to study the structure-activity relationships of metabotropic glutamate receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving metabotropic glutamate receptors.
Medicine: Potential therapeutic applications in treating neurological disorders such as anxiety, depression, and schizophrenia.
Industry: May be used in the development of new pharmaceuticals targeting metabotropic glutamate receptors.
Mechanism of Action
The mechanism of action of “PMID22266036C9a” involves its binding to metabotropic glutamate receptors, specifically metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5. By acting as an antagonist, it inhibits the normal signaling pathways mediated by these receptors, leading to alterations in cellular responses. This inhibition can modulate neurotransmitter release and neuronal excitability, which is relevant in the context of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
CHEMBL1951658: Another antagonist of metabotropic glutamate receptor 1.
CHEMBL3227: Targets metabotropic glutamate receptor 5.
PD050670: Shares structural similarities and targets similar receptors.
Uniqueness
“PMID22266036C9a” is unique in its specific binding affinity and selectivity for metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5. This selectivity makes it a valuable tool for studying the physiological and pathological roles of these receptors in various biological systems .
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C19H17N3O2S/c1-21(2)15-8-10-20-18-16(15)14-9-11-22(19(23)17(14)25-18)12-4-6-13(24-3)7-5-12/h4-11H,1-3H3 |
InChI Key |
KBKYZXCTHJUCOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC)SC2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol](/img/structure/B10773396.png)
![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
![6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B10773401.png)
![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)
![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
![[11C]Glycylsarcosine](/img/structure/B10773440.png)
![(7S)-2-(cycloheptylamino)-11-(4-methyl-1,4-diazepane-1-carbonyl)-7-propan-2-yl-5,7-dihydrobenzimidazolo[1,2-d][1,4]benzodiazepin-6-one](/img/structure/B10773448.png)


![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)

![2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)
